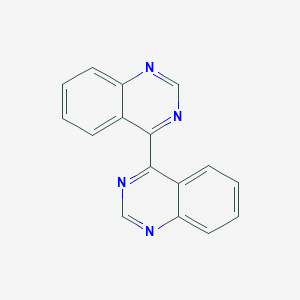

4,4'-biquinazoline

Vue d'ensemble

Description

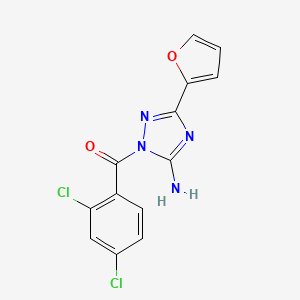

4,4'-biquinazoline is a heterocyclic compound that has gained significant interest in the scientific research community due to its unique properties and potential applications. This compound is composed of two fused quinazoline rings, which are connected by a single carbon-carbon bond. The synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound are discussed in

Applications De Recherche Scientifique

Complex Formation and Stereochemistry

Diastereoselective Formation in Complexes : 4,4'-Biquinazoline (biqz) demonstrates the ability to form complexes with distinct stereochemical configurations. In a study by Ademi et al. (2008), biqz was shown to adopt either P or M atropisomeric configurations when forming complexes, specifically in the structurally characterized cis-[Ir(biqz)2Cl2][PF6]·MeCN. This work highlights the ligand's versatility in complex formation and its relevance in stereochemistry (Ademi et al., 2008).

Spontaneous Resolution in Ruthenium Complexes : In another research by Ademi et al. (2003), this compound was used to form a complex with Ruthenium, [Ru(bipy)2(1)]2+. This study noted the spontaneous crystallization and resolution of major Δλ/Λδ pairs, leading to Δλ and Λδ crystals. This spontaneous resolution is significant in understanding the stereochemical applications of this compound in metal complexes (Ademi et al., 2003).

Catalytic Activity and Asymmetric Synthesis

- Asymmetric Catalytic Activity : Cakici et al. (2011) synthesized a series of this compound-based primary amines for use in asymmetric catalysis. These compounds were utilized in the asymmetric ethylation of aryl aldehydes, yielding alcohols with varying enantiomeric excesses. This study underscores the potential of this compound derivatives in catalytic applications, especially in asymmetric synthesis (Cakici et al., 2011).

Structural Studies and Ligand Behavior

X-ray Crystal Structures of Metal Complexes : Fitchett and Steel (2008) explored the formation of complexes using this compound and its isomers. They found that this compound, compared to its isomers, showed different preferences in forming complexes, which is crucial in understanding the ligand's behavior in various coordination environments (Fitchett & Steel, 2008).

Solid State Conformations of Aromatic Biheterocycles : Fitchett, Richardson, and Steel (2005) conducted X-ray crystallographic investigations on this compound and related compounds. They found that this compound displays non-planar conformations in the solid state, which is important for understanding its structural characteristics and potential applications in material science (Fitchett, Richardson, & Steel, 2005).

Mécanisme D'action

Target of Action

4,4’-Biquinazoline, a derivative of quinazolinone, has been found to interact with various targets in the cell. It has been reported to exhibit significant antifungal activity against several phytopathogenic fungi . Another study suggests that quinazolinone derivatives can inhibit the activity of Tankyrase 1 and 2, which are part of the poly (ADP-ribose) polymerase family and play essential roles in various cellular processes .

Mode of Action

For instance, they can inhibit the activity of Tankyrase 1 and 2 by forming a ternary complex with a DNA molecule and these enzymes, thereby blocking bacterial DNA supercoiling .

Biochemical Pathways

For instance, the inhibition of Tankyrase 1 and 2 could affect the Wnt β-catenin pathway and various other cellular processes .

Pharmacokinetics

It is known that quinazolinone derivatives, in general, are well-absorbed and widely distributed throughout the body . The absorption, distribution, metabolism, and excretion (ADME) properties of 4,4’-Biquinazoline would need to be studied in more detail to fully understand its bioavailability and pharmacokinetic profile.

Result of Action

It has been reported that quinazolinone derivatives can exhibit significant antifungal activity and can inhibit the activity of Tankyrase 1 and 2 . These effects could potentially lead to changes in cellular processes and functions.

Action Environment

The action, efficacy, and stability of 4,4’-Biquinazoline could potentially be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other molecules could potentially affect the activity and stability of the compound. More research would be needed to fully understand how environmental factors influence the action of 4,4’-biquinazoline .

Orientations Futures

Analyse Biochimique

Biochemical Properties

It has been observed that the barrier to rotation around the N–N bond in 4,4’-Biquinazoline is estimated to be 96 kJ mol−1, significantly higher than in acyclic tetraacyl hydrazines (84 kJ mol−1) .

Molecular Mechanism

It has been suggested that 4,4’-Biquinazoline may interact with certain enzymes and proteins

Temporal Effects in Laboratory Settings

It has been observed that deracemisation of certain 4,4’-Biquinazoline is possible via treatment with chiral acids at high temperature .

Propriétés

IUPAC Name |

4-quinazolin-4-ylquinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N4/c1-3-7-13-11(5-1)15(19-9-17-13)16-12-6-2-4-8-14(12)18-10-20-16/h1-10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCIYXFGSHPYWGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC=N2)C3=NC=NC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40357904 | |

| Record name | 4,4'-Biquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

963-80-4 | |

| Record name | 4,4'-Biquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural significance of 4,4'-biquinazoline?

A: this compound is a symmetrical aromatic biheterocycle. X-ray crystallographic studies have revealed that it adopts a non-planar conformation in its solid state due to repulsive intramolecular interactions []. This non-planar conformation distinguishes it from other biheterocycles like 3,3'-biquinoline, 2,2'-biquinazoline, and 2,2'-biquinoxaline, which favor planar conformations for optimal conjugation and dipole minimization [].

Q2: How does the structure of this compound influence its coordination chemistry?

A: The unique structure of this compound, specifically its atropisomerism, plays a crucial role in its coordination chemistry. When complexed with metals like ruthenium(II) [] or iridium(III) [], this compound can lead to the formation of diastereomeric complexes. Interestingly, spontaneous resolution of these diastereomers has been observed during crystallization processes [].

Q3: Has this compound been used in the construction of metal-organic frameworks?

A: Yes, this compound has been successfully utilized as a bridging ligand in the creation of heterometallic coordination polymers with silver(I) and iridium(III) []. Acting as an unsaturated nitrogen donor, this compound links iridium(III) hydride units with silver(I) centers, resulting in diverse polymeric architectures, including 1D zigzag chains and 2D sheet structures [].

Q4: Are there any studies on the photophysical properties of this compound complexes?

A: Research has demonstrated the potential of extending the π-system of 4,4'-bipyrimidine by incorporating fused phenyl rings to achieve a bathochromic shift in the MLCT absorption of rhenium(I) complexes []. This modification results in a significant red shift in the absorption spectrum, extending into the red region of the visible spectrum, which is highly unusual for traditional rhenium(I) α-diimine complexes [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({4-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)morpholine](/img/structure/B5847748.png)

![1-[(3-chlorobenzyl)oxy]-2-(2-nitrovinyl)benzene](/img/structure/B5847759.png)

![3-[4-(2-thienyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B5847764.png)

![2-{[3-(phenylthio)propanoyl]amino}benzoic acid](/img/structure/B5847810.png)

![methyl 2-[(4-cyclohexyl-4-methylpentanoyl)amino]benzoate](/img/structure/B5847821.png)